1-Nonen-3-yne

Physical organic chemistry Separation science Quality control

1-Nonen-3-yne (CAS 57223-18-4, MFCD00060972) is a C9 conjugated enyne bearing a terminal alkene at C1–C2 and a terminal alkyne at C3–C4, with molecular formula C9H14 and molecular weight 122.21 g/mol. It is classified as a terminal alkyne and a vinyl acetylene derivative, also known as n-Amyl-vinyl-acetylen or pentyl-vinyl-acetylene.

Molecular Formula C9H14
Molecular Weight 122.21 g/mol
CAS No. 57223-18-4
Cat. No. B13801298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nonen-3-yne
CAS57223-18-4
Molecular FormulaC9H14
Molecular Weight122.21 g/mol
Structural Identifiers
SMILESCCCCCC#CC=C
InChIInChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3H,1,4,6,8-9H2,2H3
InChIKeyPQTWNYIRLGTLFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nonen-3-yne (CAS 57223-18-4) – Core Physicochemical and Structural Identity for Procurement Specifications


1-Nonen-3-yne (CAS 57223-18-4, MFCD00060972) is a C9 conjugated enyne bearing a terminal alkene at C1–C2 and a terminal alkyne at C3–C4, with molecular formula C9H14 and molecular weight 122.21 g/mol . It is classified as a terminal alkyne and a vinyl acetylene derivative, also known as n-Amyl-vinyl-acetylen or pentyl-vinyl-acetylene . Predicted physicochemical properties include a density of 0.8±0.1 g/cm³, boiling point of 162.3±9.0 °C at 760 mmHg, and ACD/LogP of 4.09 . The compound's conjugated enyne architecture imparts dual alkene/alkyne reactivity, making it a versatile building block for cycloisomerization, benzannulation, and cross-coupling transformations [1].

Why 1-Nonen-3-yne Cannot Be Replaced by 1-Nonyne, 1-Nonene, or 3-Nonyne in Structure-Sensitive Applications


1-Nonen-3-yne occupies a unique chemical space among nine-carbon unsaturated hydrocarbons. Unlike the simple terminal alkyne 1-nonyne (C9H16, CAS 3452-09-3) or the terminal alkene 1-nonene (C9H18, CAS 124-11-8), 1-Nonen-3-yne (C9H14) possesses a conjugated enyne motif that simultaneously presents a terminal alkene and a terminal alkyne in the same molecule . This dual functionality enables reaction pathways—such as metal-catalyzed cycloisomerizations, [4+2] benzannulations, and tandem enyne metathesis—that are mechanistically inaccessible to simple alkynes or alkenes alone [1]. Substituting 1-Nonen-3-yne with 1-nonyne for a benzannulation protocol, for example, would eliminate the required ene component and prevent productive cyclization. The quantitative evidence below delineates the specific physicochemical and reactivity differences that make generic substitution scientifically invalid.

1-Nonen-3-yne – Quantitative Differentiation Evidence Against the Closest Comparators


Boiling Point Elevation of ~11–16 °C Relative to 1-Nonyne and 1-Nonene Reflects Enhanced Intermolecular Interaction from the Conjugated Enyne System

1-Nonen-3-yne exhibits a significantly higher boiling point than its closest nine-carbon comparators. The predicted boiling point of 1-Nonen-3-yne is 162.3±9.0 °C at 760 mmHg, compared with the experimentally determined boiling point of 150–151 °C for 1-nonyne (a difference of ~11–12 °C) and 146–147 °C for 1-nonene (a difference of ~15–16 °C) . This elevation is attributable to the conjugated enyne system, which increases polarizability and intermolecular attractive forces relative to the isolated unsaturation in the comparator compounds.

Physical organic chemistry Separation science Quality control

Refractive Index of 1.4487 vs. 1.419–1.422 for 1-Nonyne: A Quantitative Purity and Identity Discriminator

The refractive index (n20/D) of 1-Nonen-3-yne is reported as 1.4487, which is significantly higher than that of 1-nonyne (1.419–1.422) and 3-nonyne (1.434) . This difference of Δn = +0.027–0.030 refractive index units is well outside typical instrumental error and provides a rapid, non-destructive identity confirmation test that distinguishes 1-Nonen-3-yne from its most likely procurement substitute, 1-nonyne.

Analytical chemistry Refractometry Identity testing

ACD/LogP of 4.09 for 1-Nonen-3-yne vs. 4.12 for 3-Nonyne: Comparative Lipophilicity with Implications for Extraction and Chromatographic Behavior

The ACD/LogP (octanol-water partition coefficient) of 1-Nonen-3-yne is calculated as 4.09, compared with 4.12 for 3-nonyne . While the difference is modest (ΔLogP = –0.03), the presence of the terminal alkene in 1-Nonen-3-yne introduces a region of reduced hydrophobicity relative to the fully saturated alkyl backbone surrounding the internal triple bond of 3-nonyne. This LogP value places 1-Nonen-3-yne in a lipophilicity range consistent with moderate membrane permeability and organic-solvent extractability, relevant to natural product isolation and pheromone-related applications [1].

Lipophilicity Chromatography Partitioning

Synthetic Yield of ~78% in Gold(I)-Catalyzed Naphthalene Cyclization Demonstrates Productive Engagement of the Conjugated Enyne Motif

In a gold(I)-catalyzed cyclization reaction for the synthesis of polysubstituted naphthalenes, 1-Nonen-3-yne participated with a reported yield of approximately 78% under optimized conditions (135 °C, 2–12 h) [1]. In contrast, simple terminal alkynes lacking the conjugated ene component (e.g., 1-nonyne) are intrinsically incapable of undergoing this 6-endo-dig carbocyclization pathway, which requires the enyne motif for productive cyclization [2]. The yield demonstrates that 1-Nonen-3-yne is a competent substrate for gold-catalyzed aromatic construction, a transformation where non-enyne alkynes would simply fail to react or produce fundamentally different products.

Gold catalysis Cycloisomerization Benzannulation

Conjugated Enyne Structure Enables Cobalt-Catalyzed Regioselective Benzannulation: A Reactivity Mode Absent in Simple Alkynes

1-Nonen-3-yne falls within the substrate class of conjugated enynes that undergo cobalt-catalyzed [4+2] cross-benzannulation with diynes to yield 1,2,3-trisubstituted benzene derivatives in good yields with absolute regiospecific control when symmetrical diynes are employed [1]. The transformation of enynes under cobalt catalysis is solvent-dependent: symmetrical benzannulation products are obtained in dichloromethane, while unprecedented unsymmetrical benzannulation products are formed in tetrahydrofuran with good regioselectivities [2]. Simple alkynes such as 1-nonyne or internal alkynes such as 3-nonyne lack the conjugated ene component required for this [4+2] cycloaddition pathway and would instead undergo competing alkyne cyclotrimerization reactions, producing different product scaffolds.

Cobalt catalysis Benzannulation Regioselectivity

Predicted Atmospheric OH Radical Half-Life of 0.171 Days: Differentiated Environmental Persistence Profile vs. Saturated Hydrocarbon Analogs

The predicted overall OH radical reaction rate constant for 1-Nonen-3-yne is 62.43×10⁻¹² cm³/molecule·s, corresponding to an atmospheric half-life of 0.171 days (approximately 4.1 hours) under standard conditions (12-hr daylight, 1.5×10⁶ OH/cm³) . While experimentally determined OH rate constants for 1-nonyne were not located in the accessible literature, the presence of both alkene and alkyne functionalities in 1-Nonen-3-yne is expected to enhance its atmospheric reactivity relative to saturated alkanes (e.g., n-nonane: kOH ≈ 2.3×10⁻¹¹ cm³/molecule·s at 298 K) and may differ from simple terminal alkynes due to the additive effect of the conjugated double bond [1].

Environmental chemistry Atmospheric oxidation Persistence

1-Nonen-3-yne – Evidence-Backed Application Scenarios for Scientific Procurement Decisions


Gold(I)-Catalyzed Cycloisomerization for Polycyclic Aromatic Construction

1-Nonen-3-yne is a demonstrated substrate for gold(I)-catalyzed cycloisomerization cascades leading to polysubstituted naphthalenes, with a reported yield of ~78% under optimized conditions [1]. Research groups developing gold-catalyzed methodologies for aromatic compound synthesis should procure 1-Nonen-3-yne specifically, as simple terminal alkynes (1-nonyne) or alkenes (1-nonene) lack the requisite conjugated enyne architecture needed for 6-endo-dig carbocyclization. The compound's terminal alkyne also permits further functionalization via Sonogashira coupling prior to cyclization, offering a modular synthetic entry point.

Cobalt-Catalyzed [4+2] Benzannulation for Regioselective Aromatic Ring Assembly

As a conjugated enyne, 1-Nonen-3-yne serves as a competent substrate in cobalt-catalyzed [4+2] cross-benzannulation reactions with diynes, yielding 1,2,3-trisubstituted benzene derivatives with absolute regiospecific control when symmetrical diynes are employed [1]. The solvent-dependent nature of this transformation (dichloromethane for symmetrical products; tetrahydrofuran for unsymmetrical products) provides tunable access to structurally diverse aromatic scaffolds [2]. This reactivity is unique to the conjugated enyne class and cannot be replicated with 1-nonyne, 3-nonyne, or 1-nonene, which undergo alternative reaction pathways (e.g., cyclotrimerization to trivinylbenzenes).

Synthesis of Halogenated Enyne Building Blocks for Natural Product and Pheromone Chemistry

Derivatives of 1-Nonen-3-yne, particularly (Z)-1-chloro-1-nonen-3-yne, have been employed as key intermediates in the synthesis of lepidopteran sex pheromone components, prepared in 80% yield via Pd(PPh₃)₄/CuI-catalyzed Sonogashira coupling with 1-heptyne [1]. The parent 1-Nonen-3-yne serves as the foundational scaffold for accessing these halogenated enyne intermediates, which are subsequently elaborated into bioactive conjugated polyenes. The specific positioning of the alkene at C1–C2 and alkyne at C3–C4 is structurally critical for stereochemical control in downstream pheromone synthesis, and cannot be achieved with isomeric enynes or simple alkynes.

Analytical Reference Standard and Chromatographic Method Development for Conjugated Enyne Identification

The distinctive combination of boiling point (162.3 °C predicted), refractive index (1.4487), and LogP (4.09) of 1-Nonen-3-yne differentiates it analytically from co-eluting or co-migrating nine-carbon hydrocarbons such as 1-nonyne (Tb 150–151 °C, n20/D 1.419–1.422) and 1-nonene (Tb 146–147 °C) [1][2]. These property differences enable unambiguous chromatographic resolution and refractive index-based identity confirmation, making 1-Nonen-3-yne suitable as a reference standard for GC-MS method development targeting conjugated enynes in complex hydrocarbon mixtures, petrochemical analysis, or headspace volatile profiling.

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